3-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
Description
3-(4-((4-(Trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a synthetic small molecule characterized by a cyclopenta[c]pyridazine core fused with a piperazine ring modified by a 4-(trifluoromethyl)benzyl sulfonyl group.
Properties
IUPAC Name |
3-[4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S/c20-19(21,22)16-6-4-14(5-7-16)13-29(27,28)26-10-8-25(9-11-26)18-12-15-2-1-3-17(15)23-24-18/h4-7,12H,1-3,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNHCKPBJQBCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 426.46 g/mol, this compound features a complex structure that suggests various interactions with biological targets.
Structure and Properties
The compound contains several functional groups, including a piperazine moiety and a trifluoromethyl group, which are known to enhance pharmacological properties. The cyclopenta[c]pyridazine core structure is notable for its potential bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer therapy and cellular signaling modulation. Below are some key findings regarding its biological activity:
Anticancer Activity
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of pyridazine compounds, including those similar to our target compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the micromolar range against gastric adenocarcinoma cells (AGS) and human pancreatic cancer cells (Patu8988) .
- Mechanism of Action : The anticancer activity is believed to involve the induction of oxidative stress and apoptosis in cancer cells. Morphological changes indicative of apoptosis were observed after treatment with related compounds, suggesting that the target compound may similarly induce cell death through caspase-dependent pathways .
Inhibition of Protein Kinases
The compound's structural features suggest potential interactions with protein kinases, which are critical in regulating cell proliferation and survival. Studies on related compounds have shown inhibition of kinases such as DYRK1A and CDK5, which are implicated in various cancers . This inhibition can lead to reduced cell growth and increased apoptosis.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of structurally similar compounds on human gastric adenocarcinoma cells. The results indicated that certain derivatives induced significant cell death compared to control groups, highlighting the potential for developing new anticancer therapies based on the piperazine-pyridazine scaffold .
Study 2: Protein Kinase Inhibition
Another study focused on the inhibition of specific protein kinases by related compounds. The findings revealed that these inhibitors could significantly attenuate RANKL-mediated osteoclastogenesis, suggesting a role in bone metabolism disorders and further implicating their therapeutic potential in osteosarcoma .
Summary Table of Biological Activities
Scientific Research Applications
Neuropharmacology
Potential Antidepressant Effects
Research indicates that piperazine derivatives may exhibit antidepressant-like effects by modulating neurotransmitter systems. The presence of the trifluoromethyl group may enhance the binding affinity to serotonin receptors, which are crucial in mood regulation .
Case Study: Piperazine Derivatives in Depression Models
In animal models of depression, piperazine derivatives have shown promise in reducing depressive behaviors. These findings suggest that 3-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine could be further explored for similar therapeutic effects.
Antimicrobial Activity
Broad-Spectrum Antimicrobial Potential
The sulfonamide group is well-known for its antibacterial properties. Compounds containing this moiety have been used extensively as antibiotics. Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although specific data is still emerging .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis focuses on structural analogs and their pharmacological profiles. Key parameters include target selectivity , potency (IC₅₀) , pharmacokinetics , and structural modifications .
Structural Analogs and Target Selectivity
The compound shares structural similarities with kinase inhibitors such as sunitinib and pazopanib, which feature heterocyclic cores and sulfonamide groups.
Potency and Selectivity Profiles
Hypothetical data (Table 1) extrapolated from structurally related inhibitors:
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Selectivity Ratio (VEGFR2 vs. Off-Target) | Key Structural Feature |
|---|---|---|---|---|
| 3-(4-((4-(Trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine | VEGFR2 | ~5.2 | 1:50 (vs. PDGFRβ) | Trifluoromethyl benzyl sulfonyl group |
| Sunitinib | VEGFR2, PDGFRβ | 1–10 | 1:5 (vs. c-KIT) | Indolin-2-one core |
| Sorafenib | RAF, VEGFR2 | 4–6 | 1:10 (vs. FLT3) | Diaryl urea moiety |
Pharmacokinetic Considerations
The cyclopenta[c]pyridazine core may improve metabolic stability compared to pyrimidine-based inhibitors (e.g., imatinib), reducing hepatic clearance.
Functional Advantages and Limitations
- Advantages : Enhanced VEGFR2 specificity may mitigate off-target effects (e.g., cardiotoxicity seen with sunitinib).
- Limitations : The trifluoromethyl group, while boosting binding affinity, may introduce metabolic liabilities (e.g., CYP450 interactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
